2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, characterized by a fused bicyclic core. Its structure includes:
The benzylpiperidine subunit is notable for its presence in bioactive molecules targeting neurological and enzymatic pathways. The compound’s molecular weight is estimated to exceed 500 g/mol, which may influence solubility and bioavailability.
Properties
CAS No. |
1190009-63-2 |
|---|---|
Molecular Formula |
C27H26N4O4 |
Molecular Weight |
470.529 |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H26N4O4/c32-26(29-10-8-20(9-11-29)14-19-4-2-1-3-5-19)17-30-12-13-31-23(27(30)33)16-22(28-31)21-6-7-24-25(15-21)35-18-34-24/h1-7,12-13,15-16,20H,8-11,14,17-18H2 |
InChI Key |
FIKADTFMZHZVJT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A benzodioxole moiety, which is known for its diverse pharmacological properties.
- A pyrazolo[1,5-a]pyrazin core that contributes to its biological activity.
- A piperidine derivative that enhances its interaction with biological targets.
Research indicates that compounds similar to this one often exhibit activity through the inhibition of specific enzymes or receptors. The following mechanisms have been proposed:
- Inhibition of Protein Kinases : Compounds with similar structures have shown potent inhibition against Src family kinases (SFKs), which are crucial in cancer cell signaling pathways. For instance, a related compound demonstrated high selectivity for c-Src and Abl kinases, leading to significant anti-tumor effects in vivo .
- Antimicrobial Activity : Some derivatives of benzodioxole exhibit antimicrobial properties against various pathogens, suggesting that this compound may also possess similar capabilities.
- Neuropharmacological Effects : The piperidine component suggests potential interactions with neurotransmitter systems, possibly modulating dopamine or serotonin pathways.
Biological Activity Data
The biological activity of the compound can be summarized in the following table:
Case Studies
Several studies have explored the biological effects of compounds structurally related to the target compound:
- Cancer Research : A study demonstrated that a benzodioxole derivative effectively inhibited tumor growth in xenograft models by targeting SFKs . This indicates potential therapeutic applications in oncology.
- Antimicrobial Studies : Research on piperidine derivatives has shown significant antimicrobial activity against strains such as Mycobacterium tuberculosis and Plasmodium falciparum, suggesting that similar compounds could be explored for treating infectious diseases .
- Neuropharmacological Studies : Investigations into piperidine-based compounds have revealed their ability to inhibit monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine .
Comparison with Similar Compounds
2-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1255777-72-0)
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Key Differences : Features a 3,4-dimethoxyphenethyl group at position 5.
- Implications : The phenethyl group may enhance π-π stacking interactions, while methoxy substituents improve solubility. However, the absence of a piperidine ring limits its ability to interact with basic residues in enzymes or receptors .
Substituent-Driven Comparisons
5-[2-(Azepan-1-yl)-2-oxoethyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (G419-0645)
- Key Differences : Replaces benzylpiperidine with azepane (a 7-membered ring).
2-(4-Butoxyphenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one (G825-0048)
- Key Differences : Substitutes the 2-oxoethyl-benzylpiperidine with a chlorobenzyl group.
Pharmacological and Physicochemical Profiles
| Compound | Molecular Weight (g/mol) | logP* | Key Substituents | Potential Biological Targets |
|---|---|---|---|---|
| Target Compound | ~500 | ~3.8 | Benzodioxol, Benzylpiperidine-oxoethyl | Neurological receptors, Kinases |
| 2-(1,3-Benzodioxol-5-yl)pyrazolo[...]-one | 255.23 | ~1.5 | Benzodioxol | Antimicrobial, Antifungal |
| G419-0645 | 384.86 | ~2.9 | Azepane-oxoethyl, Chlorophenyl | PDE inhibitors, Anticancer |
| G825-0048 | 407.9 | ~3.2 | Butoxyphenyl, Chlorobenzyl | Antiparasitic, Antimicrobial |
*logP estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
